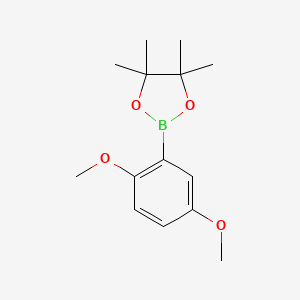

2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H21BO4 and its molecular weight is 264.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are the 5-hydroxytryptamine receptors 2C and 2A . These receptors play a crucial role in the transmission of signals in the brain and are involved in various physiological processes such as mood regulation, anxiety, and the perception of reality .

Mode of Action

This compound interacts with its targets by acting as a partial agonist This partial activation results in changes in the transmission of signals in the brain, which can lead to altered perceptions and feelings .

Biochemical Pathways

The action of this compound affects the serotonergic pathways in the brain . The activation of the 5-hydroxytryptamine receptors leads to changes in these pathways, which can result in downstream effects such as altered mood, perception, and cognition .

Pharmacokinetics

Similar compounds have been shown to have an onset of action of 20-40 minutes when taken orally, with a duration of action of 4-12 hours depending on the route of administration . The elimination half-life is approximately 2.48 ± 3.20 hours . These properties can impact the bioavailability of the compound, affecting how much of it reaches the target receptors and how long it stays in the body .

Result of Action

The molecular and cellular effects of the action of this compound are complex and can vary depending on the individual and the dose. The activation of the 5-hydroxytryptamine receptors can lead to a range of effects, from changes in mood and perception to more profound alterations in consciousness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound . Additionally, individual factors such as genetics, age, and health status can influence how the compound is metabolized and its overall effect .

Biologische Aktivität

2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its efficacy and safety in therapeutic contexts.

- Chemical Formula : C14H21BO4

- Molecular Weight : 264.13 g/mol

- CAS Number : 1073339-07-7

- Purity : ≥97%

- Physical Form : Liquid or solid

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, particularly through boron coordination. Boron compounds are known to exhibit various biological effects, including enzyme inhibition and modulation of cellular signaling pathways.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. Key findings include:

- Antiproliferative Effects : Studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown activity against breast cancer cells by inducing apoptosis and cell cycle arrest.

- Antimicrobial Activity : Preliminary data suggest potential antimicrobial properties against various pathogens. This could be linked to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in neurodegenerative disease therapies.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | Inhibition of breast cancer cells | |

| Antimicrobial | Activity against pathogens | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

-

Breast Cancer Cell Lines :

- A study assessed the antiproliferative effects on MCF-7 and MDA-MB-231 cell lines. Results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.

- Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway by activating caspase cascades.

-

Antimicrobial Testing :

- In vitro assays showed that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

- The mode of action appears to involve disruption of bacterial membrane integrity.

-

Neuroprotection in Models of Oxidative Stress :

- In cellular models exposed to hydrogen peroxide, treatment with the compound significantly reduced cell death and maintained mitochondrial integrity.

- This suggests potential therapeutic applications in conditions like Alzheimer's disease.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C14H21BO4

- Molecular Weight : 264.13 g/mol

- CAS Number : 1073339-07-7

- Purity : Typically >95% .

The compound features a dioxaborolane ring structure that contributes to its unique chemical properties, making it valuable in various applications.

Applications in Organic Synthesis

Dioxaborolane compounds are widely utilized as intermediates in organic synthesis. They serve as:

- Reagents for Cross-Coupling Reactions : Dioxaborolanes can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules and pharmaceuticals.

- Protecting Groups : The compound can act as a protecting group for alcohols and phenols during multi-step synthesis processes, facilitating selective reactions without interference from other functional groups.

Pharmaceutical Applications

The unique structural characteristics of Dioxaborolane derivatives enable their use in drug development:

- Anticancer Agents : Some derivatives have shown potential as anticancer agents due to their ability to modulate biological pathways involved in tumor growth . For instance, studies have indicated that specific Dioxaborolane analogs can inhibit cancer cell proliferation.

- Antiviral Compounds : Research has explored the antiviral properties of Dioxaborolanes against various viruses, highlighting their potential in developing new antiviral therapies .

Material Science

Dioxaborolanes are also significant in material science:

- Polymer Chemistry : They are used as building blocks for synthesizing boron-containing polymers with enhanced thermal and mechanical properties. These materials can be applied in coatings and composites .

- Nanotechnology : Their incorporation into nanomaterials has been studied for applications in drug delivery systems and biosensors due to their biocompatibility and ability to form stable complexes with biomolecules.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | References |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | |

| Pharmaceutical | Anticancer and antiviral agents | |

| Material Science | Polymer synthesis and nanotechnology |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined various Dioxaborolane derivatives for their cytotoxic effects on cancer cell lines. Results indicated that certain modifications to the Dioxaborolane structure significantly enhanced anticancer activity, demonstrating the compound's potential as a lead structure for drug development .

Case Study 2: Polymer Applications

Research conducted on the use of Dioxaborolanes in polymer chemistry revealed that incorporating these compounds into polyolefins improved thermal stability and mechanical strength. The findings suggest that Dioxaborolanes could be key components in developing advanced materials for industrial applications .

Eigenschaften

IUPAC Name |

2-(2,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-9-10(16-5)7-8-12(11)17-6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCGLLQYWCVCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682207 | |

| Record name | 2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073339-07-7 | |

| Record name | 2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.